CNQX disodium salt

Overview

Description

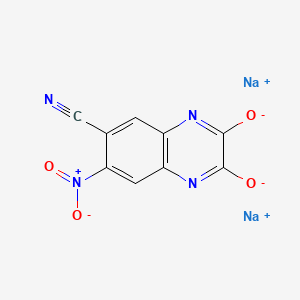

CNQX disodium salt (6-cyano-7-nitroquinoxaline-2,3-dione disodium salt) is a competitive antagonist of ionotropic glutamate receptors, primarily targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. Its molecular weight is 276.12 g/mol (C₉H₂N₄Na₂O₄), and it is characterized by high water solubility (up to 25 mM) . Structurally, the quinoxalinedione core with cyano and nitro substitutions confers its receptor-binding specificity. CNQX is widely used in neuroscience research to block glutamatergic synaptic transmission in in vitro and in vivo models, including studies on synaptic plasticity, neuronal circuits, and behavioral paradigms .

Preparation Methods

General Methodologies for Disodium Salt Preparation

Disodium salts of organic acids are typically synthesized via neutralization reactions, where a dibasic acid reacts with two equivalents of a sodium-containing base. For CNQX disodium salt, the parent compound 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX free acid) likely undergoes deprotonation at two acidic sites, followed by isolation through crystallization. Patent US5731468A demonstrates that adjusting the pH of alkaline solutions to 5–10 precipitates disodium salts of ethylenediamine-N,N'-disuccinic acid (EDDS), leveraging solubility differences between sodium salts and byproducts. This principle may extend to CNQX, where selective precipitation could separate the disodium form from unreacted starting materials.

Solvent and Reaction Condition Optimization

Solvent Systems

The choice of solvent critically influences reaction efficiency and product purity. In the preparation of ethylenediaminetetraacetic acid calcium disodium salt, purified water, ethanol, and acetone were employed as primary solvents, with ethanol serving as the crystallization medium. For this compound, polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous sodium hydroxide solutions are probable candidates, given the compound’s reported solubility in dilute aqueous base.

Table 1: Solvent Systems in Disodium Salt Syntheses

Temperature and Stirring Dynamics

Controlled heating and agitation are essential for homogenizing reactions. Patent CN103172532A specifies a temperature range of 35–45°C during initial mixing, followed by reflux at elevated temperatures. For this compound, maintaining temperatures below 50°C may prevent nitro-group degradation, while vigorous stirring ensures uniform base distribution during deprotonation.

Crystallization and Purification Techniques

Anti-Solvent Crystallization

Ethanol and isopropanol are widely used as anti-solvents to induce crystallization. In EDTA calcium disodium synthesis, adding 350–450 mL of ethanol to a concentrated solution precipitated the product with 95% yield. Similarly, gradual addition of isopropanol to a CNQX-free acid solution neutralized with sodium hydroxide could drive disodium salt formation.

pH-Mediated Precipitation

Patent US5731468A highlights pH adjustment as a purification strategy. By acidifying an alkaline EDDS solution to pH 6–8, the disodium salt precipitates while impurities remain soluble. Applying this to this compound would require careful titration with hydrochloric or sulfuric acid to avoid overshooting the target pH range.

Challenges and Limitations

Current literature gaps necessitate caution when extrapolating methods to this compound. Key uncertainties include:

- Acidic Proton Reactivity : The pKa values of CNQX’s ionizable groups are unreported, complicating pH control during neutralization.

- Thermal Stability : Nitro and cyano substituents may degrade under prolonged heating, necessitating low-temperature processing.

Industrial Scalability Considerations

Large-scale production demands cost-effective reagents and minimal purification steps. The use of ethanol as both a solvent and anti-solvent, as seen in patent CN103172532A, reduces material costs. However, CNQX’s limited solubility in water may require mixed-solvent systems, increasing complexity.

Chemical Reactions Analysis

Types of Reactions

CNQX (disodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and cyano groups. It can also participate in reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of CNQX, while reduction reactions can produce aminoquinoxaline derivatives .

Scientific Research Applications

Neuroscience Research

CNQX is extensively used to study the role of glutamate receptors in synaptic transmission and plasticity. Its application has revealed insights into:

- Synaptic Transmission : CNQX effectively abolishes glutamatergic synaptic currents in spinal cord neurons, indicating its role in nociceptive signaling .

- Neuroprotection : The compound has shown protective effects against ischemic damage in neuronal models, making it a candidate for investigating neuroprotective strategies .

Behavioral Studies

Research involving CNQX has provided insights into the modulation of behavior through its effects on neurotransmission:

- Conditioned Place Preference (CPP) : Studies have demonstrated that CNQX can block the expression of amphetamine-induced CPP without affecting acquisition, suggesting its potential role in addiction research .

- Anxiety and Stress Responses : CNQX administration has been linked to alterations in anxiety-like behaviors in rodent models, highlighting its influence on emotional regulation via glutamatergic pathways .

Pharmacological Investigations

The compound's antagonistic properties have been utilized to explore pharmacological interactions:

- Drug Interaction Studies : CNQX is often used to assess the interactions between various drugs affecting glutamatergic signaling, providing a clearer understanding of polypharmacy effects .

- Seizure Models : Its ability to inhibit seizure-like activity in hippocampal neurons positions CNQX as a valuable tool for studying epilepsy and seizure mechanisms .

Case Studies

Mechanism of Action

CNQX (disodium) exerts its effects by competitively binding to the AMPA and kainate receptors, thereby blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition prevents the influx of cations such as sodium and calcium, which are essential for excitatory synaptic transmission. The compound also acts as an antagonist at the glycine modulatory site on the NMDA receptor complex .

Comparison with Similar Compounds

Key Properties :

- Solubility : Dissolves readily in water and artificial cerebrospinal fluid (aCSF) for experimental use .

- Stability : Stock solutions (10 mM) are stored at −20°C and remain stable for up to one month .

- Mechanism : Competes with glutamate at AMPA/kainate receptor-binding sites (IC₅₀ ~40 nM for AMPA receptors) and weakly antagonizes NMDA receptor glycine sites .

The pharmacological inhibition of glutamate receptors involves structurally related quinoxalinedione derivatives and other antagonists. Below is a detailed comparison of CNQX disodium salt with DNQX, NBQX, and APV:

Table 1: Comparative Analysis of CNQX and Related Glutamate Receptor Antagonists

Structural and Functional Differences

CNQX vs. DNQX: Both are quinoxalinediones, but DNQX (6,7-dinitro substitution) has lower solubility and broader receptor off-target effects compared to CNQX (6-cyano-7-nitro substitution) . DNQX is less frequently used in modern studies due to its higher nonspecific binding .

CNQX vs. NBQX: NBQX (sulfonated quinoxalinedione) exhibits higher selectivity for AMPA receptors over kainate receptors, unlike CNQX . NBQX’s sulfonate group enhances water solubility but reduces blood-brain barrier penetration, limiting its use to in vitro applications .

CNQX vs. APV :

- APV (NMDA antagonist) is often used alongside CNQX to isolate NMDA receptor-mediated currents in electrophysiology .

- CNQX’s weak NMDA glycine site inhibition contrasts with APV’s direct blockade of NMDA glutamate sites .

Research Findings

- Synaptic Transmission : CNQX (1 µM) abolishes AMPA-mediated excitatory postsynaptic currents (EPSCs) in rat spinal cord neurons, while DNQX requires higher concentrations for similar effects .

- Behavioral Models : In rodent studies, CNQX microinjection into the amygdala reduced anxiety-like behaviors by modulating AMPA receptor activity, with effects comparable to traditional antidepressants .

- Selectivity : NBQX (10 µM) completely blocks AMPA receptors without affecting kainate currents in hippocampal slices, whereas CNQX partially inhibits kainate receptors at 20 µM .

Biological Activity

CNQX disodium salt, chemically known as 6-Cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. Its increased water solubility compared to its parent compound, CNQX, enhances its utility in various biological and pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuronal activity, and potential therapeutic applications.

CNQX functions primarily as a competitive antagonist at AMPA and kainate receptors with the following IC₅₀ values:

- AMPA Receptors: 0.3 μM

- Kainate Receptors: 1.5 μM

Additionally, it antagonizes the glycine site on NMDA receptors with an IC₅₀ of 25 μM .

Neuroprotective Properties

CNQX has demonstrated neuroprotective effects in various models of ischemia and can inhibit seizure-like activity in hippocampal neurons. Studies indicate that CNQX can reduce excitotoxicity caused by excessive glutamate release, thereby protecting neuronal integrity .

Modulation of Synaptic Transmission

CNQX is effective in isolating GABA_A receptor-mediated spontaneous inhibitory postsynaptic currents (IPSCs) and antagonizing non-NMDA receptor-mediated responses in cultured cerebellar granule cells. This property makes it a valuable tool for studying synaptic transmission dynamics .

Case Studies and Experimental Data

- Inhibition of Excitatory Postsynaptic Currents (EPSCs) :

- Neurofilament Degradation :

- Behavioral Studies :

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What is the optimal protocol for preparing and storing CNQX disodium salt solutions in electrophysiological experiments?

this compound is water-soluble (up to 25 mM) and typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles . For electrophysiology, dissolve the compound in sterile saline or artificial cerebrospinal fluid (ACSF) to working concentrations (e.g., 1–20 μM). Pre-warm aliquots to room temperature before use and avoid organic solvents like DMSO, which may confound neurophysiological outcomes . Stock solutions remain stable for 1 month when stored properly .

Q. How do I validate AMPA/kainate receptor blockade using this compound in synaptic transmission studies?

In brain slice preparations, apply CNQX (10–20 μM) to bath solutions while recording evoked excitatory postsynaptic currents (EPSCs) at -70 mV (to isolate AMPA/kainate currents). A >80% reduction in EPSC amplitude confirms effective blockade . Include controls with NMDA receptor antagonists (e.g., APV) to isolate non-AMPA/kainate contributions. Reversibility after washout validates specificity .

Q. What concentrations of this compound are required to inhibit AMPA vs. kainate receptors?

CNQX exhibits higher affinity for AMPA receptors (IC₅₀ = 0.3 μM) than kainate receptors (IC₅₀ = 1.5 μM) . For selective AMPA receptor inhibition, use 1–10 μM; higher concentrations (10–20 μM) may concurrently block kainate receptors. Titrate doses empirically using dose-response curves in target neuronal populations .

Advanced Research Questions

Q. How does this compound’s antagonism at the NMDA receptor glycine site impact experimental interpretations?

At concentrations >20 μM, CNQX may inhibit NMDA receptors via glycine site antagonism, complicating data interpretation in studies assuming exclusive AMPA/kainate blockade . To isolate NMDA effects, combine CNQX with glycine (10 μM) or use selective NMDA antagonists (e.g., DL-AP5). Validate receptor specificity using knockout models or pharmacological rescue experiments .

Q. What methodological considerations are critical for in vivo intracerebral infusion of this compound?

For intracerebral delivery (e.g., hippocampal CA1), dissolve CNQX in sterile saline (1–3 mM) and infuse at 0.5–1 μL/min to minimize tissue damage . Pre-test infusion parameters in mock experiments with dye to verify spread. Use osmotic pumps for sustained delivery and include vehicle controls (saline) to account for volume effects .

Q. How can this compound be used to study synaptic plasticity and neuroprotection?

CNQX blocks AMPA/kainate-dependent long-term potentiation (LTP) in hippocampal slices. Apply 10 μM CNQX during induction phases to isolate NMDA-dependent LTP . In neuroprotection assays, pre-treat neuronal cultures with 5–10 μM CNQX prior to excitotoxic insults (e.g., kainic acid) to reduce calcium influx and apoptosis .

Q. What are the limitations of this compound in dissecting glutamatergic signaling pathways?

- Cross-reactivity : Antagonism at NMDA glycine sites at high doses .

- Incomplete blockade : Residual EPSCs may persist due to kainate receptor heterogeneity .

- Kinetics : Rapid washout in vivo limits prolonged inhibition . Mitigate these by combining CNQX with subtype-specific antagonists (e.g., NBQX for AMPA) and validating with genetic models .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in CNQX’s reported effects on GABAergic transmission?

Some studies report CNQX increases GABAₐ receptor-mediated currents in dentate granule cells, likely via disinhibition . Others observe no direct GABAergic effects. To clarify:

- Use GABAₐ antagonists (e.g., gabazine) alongside CNQX.

- Compare results across brain regions (e.g., cortex vs. hippocampus) due to circuit-specific interactions .

Q. Methodological Tables

Properties

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019070 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-85-8 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.